

# "solubility and stability of Gardenia yellow in different solvents"

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An In-depth Technical Guide to the Solubility and Stability of Gardenia Yellow

### Introduction

**Gardenia yellow** is a natural food colorant extracted from the fruit of the Gardenia jasminoides Ellis plant[1][2][3]. It is a rare water-soluble carotenoid, and its primary coloring components are crocin and crocetin[1][3][4][5]. As a natural alternative to synthetic dyes like Sunset Yellow and Tartrazine, **Gardenia yellow** is widely utilized in the food, beverage, pharmaceutical, and cosmetic industries[1][2][4][6][7][8]. Its application is valued for its vibrant yellow to orange-red hue, strong dyeing ability, and potential health benefits, including antioxidant properties[3][5][6] [7].

However, the effective application of **Gardenia yellow** is contingent on its physicochemical properties, primarily its solubility in various solvent systems and its stability under different environmental conditions. The presence of multiple conjugated double bonds in its core molecules, crocin and crocetin, makes it susceptible to degradation[3]. This guide provides a comprehensive technical overview of the solubility and stability of **Gardenia yellow**, offering quantitative data, detailed experimental protocols, and visual workflows to support researchers, scientists, and drug development professionals.

### **Chemical Components**

The principal coloring agents in **Gardenia yellow** are the carotenoid derivatives crocin and crocetin[1][4][5]. Crocin is the diester of the dicarboxylic acid crocetin with the disaccharide



gentiobiose, which confers its water solubility[9]. Crocetin is the aglycone of crocin[10]. The UV-visible absorption spectrum of an aqueous solution of **Gardenia yellow** shows a maximum absorption peak at approximately 440 nm, which is characteristic of crocins[3][5][9].

# **Solubility Profile**

**Gardenia yellow**'s solubility is a critical factor for its application in various formulations. It is characterized by its high solubility in polar solvents and poor solubility in non-polar organic solvents.

### 3.1 Qualitative and Quantitative Solubility Data

The pigment is readily soluble in water and other polar solvents like ethanol and propylene glycol, forming a transparent yellow liquid[1][5][6][11][12]. Conversely, it is insoluble in non-polar solvents such as oils, grease, benzene, and gasoline[2][3][6][11]. The solubility in aqueous solutions can be influenced by pH; as an acidic component, its solubility is greater in alkaline solutions[3][5]. One study determined the absolute water solubility of a Gardenia pigment powder to be 0.8 g/L[13].

Solvent	Solubility	Reference(s)
Water	Easily Soluble, 0.8 g/L	[1][2][3][5][6][12][13]
Ethanol	Soluble	[1][2][3][5][6][11][12]
Propylene Glycol	Soluble	[5][6][8]
Grease/Oil	Insoluble	[5][6][8]
Benzene	Insoluble	[2][3][11]
Gasoline	Insoluble	[2][3]
Pyridine	Partially Soluble (trans- crocetin)	[10][14]
Dimethyl Sulfoxide (DMSO)	Partially Soluble (trans- crocetin)	[10][14]



### **Stability Profile**

The stability of **Gardenia yellow** is influenced by several environmental factors, including pH, temperature, and light. Understanding these factors is crucial for maintaining the color and efficacy of the pigment in various applications.

### 4.1 Effect of pH

The pH of the medium has a significant impact on the color and stability of **Gardenia yellow**[1].

- Acidic Conditions (pH < 4): The pigment is less stable, fades, and is prone to browning, especially when combined with heat[5][6]. It is generally not recommended for use in acidic beverages[7].
- Neutral to Alkaline Conditions (pH > 5): **Gardenia yellow** exhibits good stability[1][6]. The color appears yellow at a pH between 3 and 5, and transitions to a more vivid orange-red or bright yellow at a pH above 5[1][5][6]. Optimal stability is often observed in the pH ranges of 4.0–6.0 and 8.0–11.0[8].

#### 4.2 Effect of Temperature

**Gardenia yellow** demonstrates good heat resistance, particularly under neutral or alkaline conditions[5].

- It can withstand temperatures up to 120°C for short durations[1].
- One report indicates a pigment residual rate of over 85% after being held at 80°C for 120 minutes[6].
- However, the constituent crocetin and its derivatives are sensitive to heat, and thermal
  treatment can lead to significant loss[15]. Different cooking methods like boiling, baking, and
  steaming can have distinct impacts on the pigment's stability, with steaming being a more
  suitable method[15].

### 4.3 Effect of Light

**Gardenia yellow** is considered relatively stable when exposed to light, especially in the visible range[1][6]. However, prolonged exposure can lead to degradation[15]. The degradation of its







primary components, crocetin derivatives, when exposed to light has been shown to follow a first-order kinetic model[15].

### 4.4 Other Factors

- Antioxidants and Phenolic Compounds: The stability of **Gardenia yellow** can be significantly improved by the addition of antioxidants and certain phenolic compounds like tannic acid, epigallocatechin gallate, and rosmarinic acid[16][17]. These compounds can form hydrogen bonds with the pigment, enhancing its stability during light and thermal treatments[16].
- Microencapsulation: Encapsulating Gardenia yellow in matrices such as maltodextrin or gum arabic can greatly enhance its stability against heat, light, and pH variations[17][18].
- Metal lons, Salts, and Microbes: The pigment shows good stability against metal ions and has good salt and microbial resistance[2][6].



Condition	Observation	Reference(s)
pH		
pH 1-7	Orange-yellow color	[6]
pH 3-5	Yellow color	[1]
> pH 5	Orange-red color, more stable	[1]
pH 8-12	Bright yellow color, good stability	[6]
Low pH	Poor heat and light resistance, prone to browning	[5]
Temperature		
80°C for 120 min	>85% pigment residual rate	[6]
Up to 120°C	Can withstand for short periods	[1]
Light		
Visible Range	Generally stable	[1][6]
Prolonged Exposure	Degradation follows first-order kinetics	[15]
Additives		
Phenolic Compounds	Significantly improves light and thermal stability	[16]
Microencapsulation	Greatly promotes heat, light, and pH stability	[17][18]

# **Experimental Protocols**

Reproducible and standardized methodologies are essential for evaluating the solubility and stability of **Gardenia yellow**.

5.1 Protocol for Solubility Determination (Shake-Flask Method)

### Foundational & Exploratory





This protocol is adapted from methods used for determining the solubility of trans-crocetin, a primary component of **Gardenia yellow**[14].

- Preparation: Add an excess amount of Gardenia yellow powder to a known volume of the desired solvent (e.g., water, 50% ethanol) in a sealed, light-protected container.
- Equilibration: Place the suspension in a thermostatic shaker bath, maintaining a constant temperature (e.g., 25 ± 0.5 °C). Shake at a constant rate (e.g., 100 rpm) for a sufficient period (e.g., 72 hours) to ensure equilibrium is reached. All steps should be performed in the dark to prevent photodegradation.
- Separation: After equilibration, centrifuge the solution at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
- Quantification: Carefully withdraw a sample from the supernatant. Dilute the sample appropriately with the solvent and measure its absorbance using a UV-Vis spectrophotometer at the maximum absorption wavelength (λmax ≈ 440 nm).
- Calculation: Determine the concentration of the dissolved Gardenia yellow using a preestablished standard curve.

### 5.2 Protocol for Stability Assessment

This protocol provides a framework for testing the stability of **Gardenia yellow** under various stress conditions.

- Sample Preparation: Prepare a stock solution of **Gardenia yellow** in a suitable solvent (e.g., distilled water) at a known concentration (e.g., 0.4 g/L)[13].
- Stress Conditions:
  - pH Stability: Adjust the pH of aliquots of the stock solution to various levels (e.g., from 2.0 to 12.0) using HCl or NaOH[13]. Store the samples in the dark at a constant temperature.
  - Thermal Stability: Place aliquots of the stock solution in a temperature-controlled environment (e.g., water baths at 60°C, 80°C, 100°C) for specified time intervals[4].
     Protect samples from light.



- Photostability: Expose aliquots of the stock solution to a light source of known intensity (e.g., 20,000 lux) at a fixed distance[4][14]. A control sample should be kept in the dark.
- Time-Point Sampling: Withdraw samples from each condition at predefined time intervals (e.g., 0, 2, 4, 6, 8, 10 hours)[4].
- Analysis: Measure the absorbance of each sample at 440 nm using a UV-Vis spectrophotometer.
- Data Evaluation: Calculate the percentage of pigment retention at each time point relative to the initial concentration (time zero). Plot the retention percentage against time to determine the degradation kinetics.

### 5.3 Protocol for HPLC Analysis of **Gardenia Yellow** Components

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the individual components of **Gardenia yellow**, such as crocetin derivatives[19][20][21].

- System: An HPLC system equipped with a photodiode array (PDA) detector or a mass spectrometer (MS) detector.
- Column: A C18 reversed-phase column (e.g., 4.6 × 250 mm, 5 μm) is commonly used[4][19].
- Mobile Phase: A gradient elution is typically employed. For example:
  - Mobile Phase A: Water/Acetonitrile/Acetic Acid (e.g., 74.95:25:0.05, v/v/v)[19].
  - Mobile Phase B: Acetonitrile[19].
- Gradient Program: A linear gradient where the percentage of Mobile Phase B is increased over time (e.g., 0% to 13.1% B over 20 minutes)[19].
- Flow Rate: Typically around 0.8-1.0 mL/min[4][19].
- Column Temperature: Maintained at a constant temperature, for instance, 25-35°C[4][19].
- Detection: Monitor the eluent at 440 nm for crocetin derivatives[19] and 238 nm for geniposide[4].

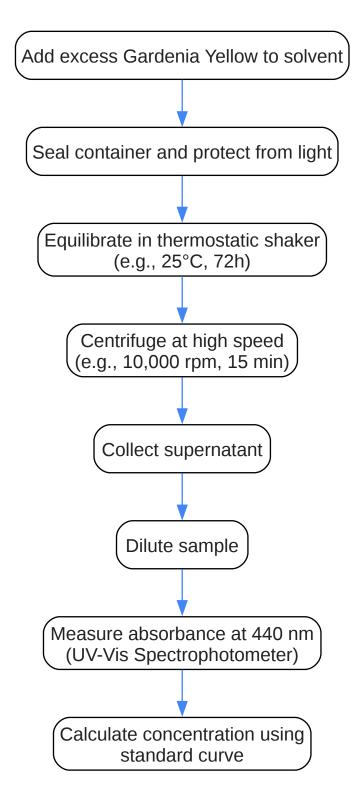


• Sample Preparation: Dissolve the **Gardenia yellow** sample in the mobile phase or water, filter through a 0.45 μm membrane, and inject a specific volume (e.g., 20 μL)[19][21].

# **Visualizations: Workflows and Relationships**

6.1 Experimental Workflow for Solubility Determination



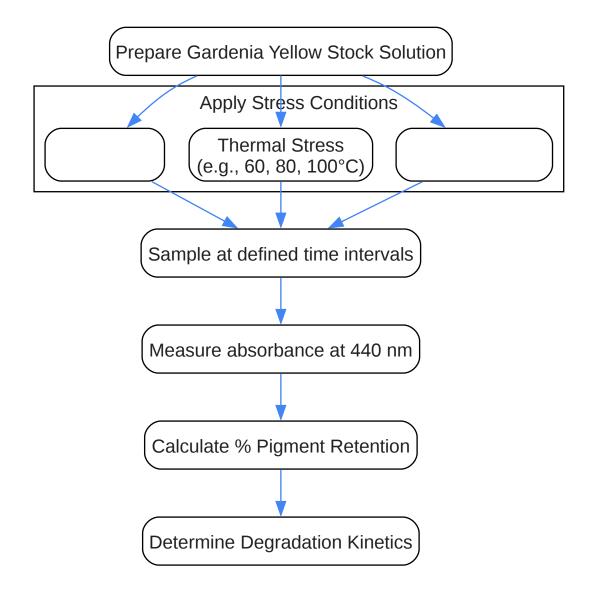


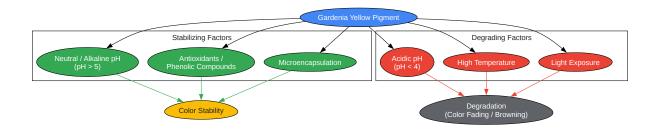
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Caption: Workflow for determining the equilibrium solubility of Gardenia yellow.

6.2 Experimental Workflow for Stability Assessment









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